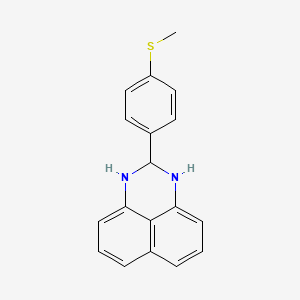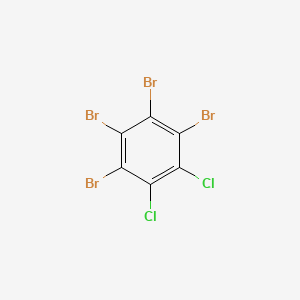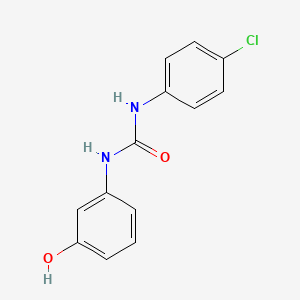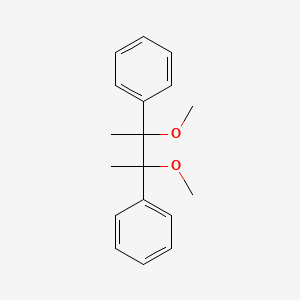
2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system composed of a pyrimidine ring and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfanylbenzaldehyde and 1,2-diaminobenzene.
Condensation Reaction: The 4-methylsulfanylbenzaldehyde undergoes a condensation reaction with 1,2-diaminobenzene in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms an intermediate Schiff base.
Cyclization: The Schiff base intermediate is then subjected to cyclization under reflux conditions, typically in the presence of a solvent like ethanol or methanol. This step leads to the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted perimidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs targeting various diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can influence various cellular pathways, such as the cyclooxygenase (COX) pathway, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylsulfonylphenyl)-2,3-dihydro-1H-perimidine: This compound has a sulfonyl group instead of a sulfanyl group, which can alter its chemical and biological properties.
2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridine: This compound has a different heterocyclic core but shares the 4-methylsulfanylphenyl group.
Uniqueness
2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine stands out due to its unique combination of a perimidine core and a 4-methylsulfanylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
307330-22-9 |
|---|---|
Fórmula molecular |
C18H16N2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C18H16N2S/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,18-20H,1H3 |
Clave InChI |
ZGSXAZRGUJZVBY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Solubilidad |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11971179.png)


![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971207.png)

![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)


![(5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971236.png)

![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11971250.png)

![2-chloro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11971268.png)
